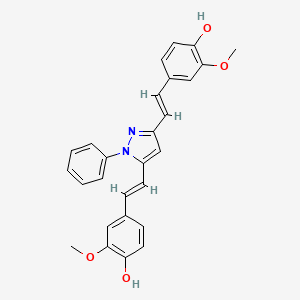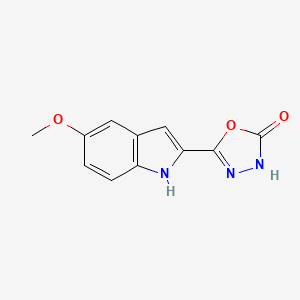![molecular formula C14H13NO4 B1417473 3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 117034-63-6](/img/structure/B1417473.png)
3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione is a chemical compound with the molecular formula C14H13NO41. It has a molecular weight of 259.26 g/mol1. This compound is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione. However, quinazScientific Research Applications
Synthesis and Bioactivity
3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione is involved in various synthetic pathways. It has been used in the synthesis of bioactive compounds, like fungicidal and anticancer agents. For instance, its derivatives, 3-(bismethylthio)methylene-5,6-dihydro-6-methyl-2H-pyran-2,4-diones, show promise in these fields (Wang You-ming, 2007).
Fluorescence Probes and Molecular Structures
This compound is also crucial in the creation of fluorescence probes and understanding molecular structures. Syntheses involving similar compounds have led to the development of fluorescence probes for biological pathways. These probes are important for tracing complex biological processes and for research in molecular biology (A. Prior et al., 2014). Additionally, the study of its structural aspects, such as tautomerism, has deepened understanding in crystallography and molecular design (G. Xiao et al., 1993).
Chemical Synthesis and Cyclization
In chemical synthesis, this compound is involved in the formation of complex cyclic structures, which are fundamental in organic chemistry and medicinal chemistry research. Its involvement in cyclization reactions has been crucial in forming new chemical entities, which can have various applications ranging from materials science to drug discovery (V. Lu̅sis et al., 1988).
Hetero-Diels-Alder Reactions
This chemical also plays a significant role in Hetero-Diels-Alder reactions, a type of organic chemical reaction that is fundamental to the synthesis of complex organic compounds. Such reactions are integral in the synthesis of various pharmacologically active compounds (K. Bogdanowicz-Szwed et al., 2001).
Macrocyclic Ligands and Fungicidal Activity
The compound's derivatives are used in the synthesis of macrocyclic ligands, which have applications in coordination chemistry and catalysis (M. Cindrić et al., 2005). Additionally, its anilinomethylene derivatives exhibit fungicidal activity, demonstrating its potential in agricultural chemistry (Wang You, 1999).
properties
IUPAC Name |
4-hydroxy-3-[(4-methoxyphenyl)iminomethyl]-6-methylpyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-7-13(16)12(14(17)19-9)8-15-10-3-5-11(18-2)6-4-10/h3-8,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZYSFGDZWJCST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NC2=CC=C(C=C2)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

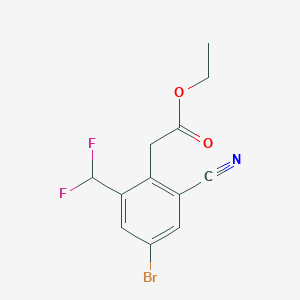
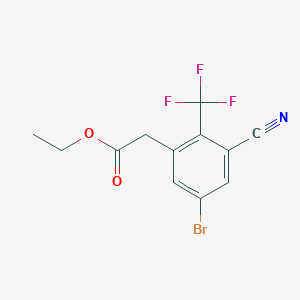
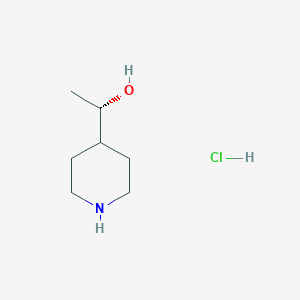
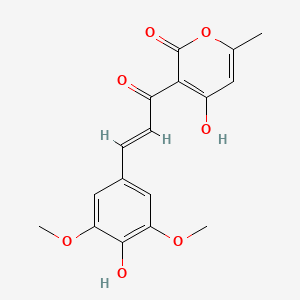
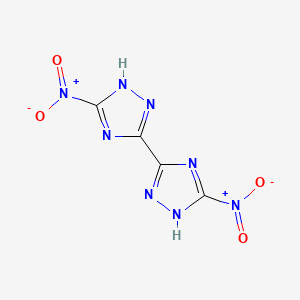
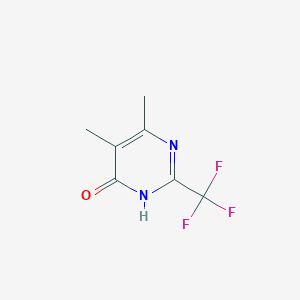
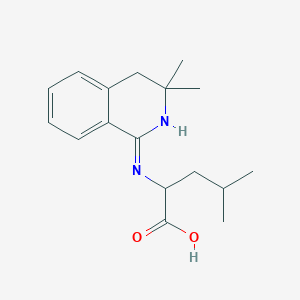
![Pyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B1417404.png)
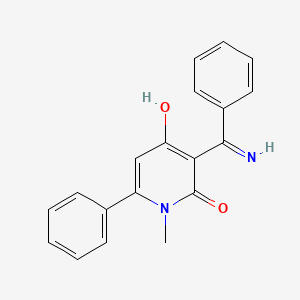
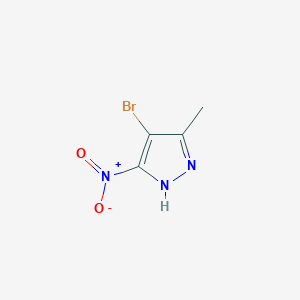
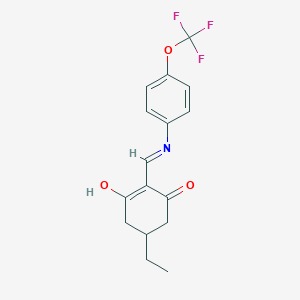
![4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one](/img/structure/B1417410.png)
